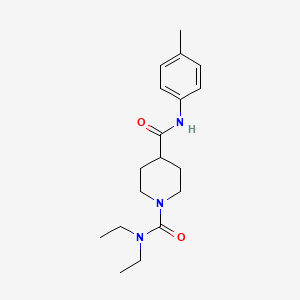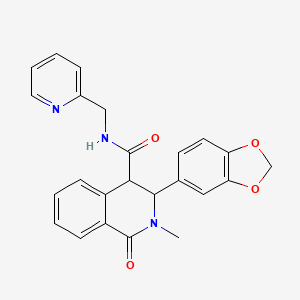
N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide
Übersicht
Beschreibung
N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with diethyl and 4-methylphenyl groups. It has been studied for various applications, particularly in the field of corrosion inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine-1,4-dicarboxylic acid with diethylamine and 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of coatings and paints to prevent corrosion of metal surfaces.
Wirkmechanismus
The mechanism by which N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects involves its adsorption onto metal surfaces. The compound forms a protective layer that inhibits the electrochemical reactions responsible for corrosion. This adsorption is facilitated by the presence of electron-rich groups in the molecule, which interact with the metal surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(3-methylphenyl)piperidine-1,4-dicarboxamide
- N1,N1-dimethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide
Comparison
N1,N1-diethyl-N4-(4-methylphenyl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which enhances its adsorption properties and effectiveness as a corrosion inhibitor. Compared to similar compounds, it offers higher inhibition efficiency and stability under various conditions .
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methylphenyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-20(5-2)18(23)21-12-10-15(11-13-21)17(22)19-16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCJIUOTLBEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4514662.png)


![2-(3-chlorophenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4514686.png)
![(3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4514692.png)
![N,N-dimethyl-1-[(1-methyl-4-piperidinyl)carbonyl]-5-indolinesulfonamide](/img/structure/B4514696.png)





![4,7-dimethoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B4514748.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B4514756.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B4514758.png)
